N4-Benzoylcytosine

Descripción

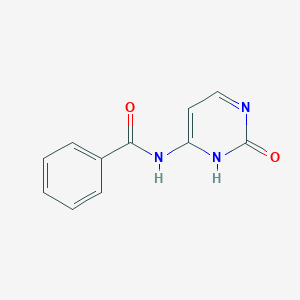

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-(2-oxo-1H-pyrimidin-6-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c15-10(8-4-2-1-3-5-8)13-9-6-7-12-11(16)14-9/h1-7H,(H2,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDUZBHKKUFFRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00309282 | |

| Record name | N4-Benzoylcytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00309282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26661-13-2 | |

| Record name | N4-Benzoylcytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26661-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 211617 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026661132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 26661-13-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N4-Benzoylcytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00309282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for N4 Benzoylcytosine

Direct Acylation of Cytosine to N4-Benzoylcytosine

The most common and direct route to this compound involves the acylation of the exocyclic amino group (N4) of cytosine. This transformation is crucial for protecting the cytosine base, particularly in the synthesis of nucleosides and oligonucleotides. atdbio.comresearchgate.net

Condensation with Benzoyl Chloride and Benzoyl Oxide

The synthesis of this compound can be achieved through the condensation of cytosine with benzoyl chloride or benzoic anhydride (B1165640) (also known as benzoyl oxide). google.comsigmaaldrich.comsigmaaldrich.comchemicalbook.com This reaction selectively introduces a benzoyl group onto the N4-amino position of the cytosine ring. A patented method reports that using either benzoyl chloride or benzoic anhydride as the acylating agent with cytosine can lead to high yields of the desired product. google.com

Role of Triethylamine (B128534) and 4-Dimethylaminopyridine (B28879) (DMAP) as Catalysts

The efficiency of the benzoylation reaction is significantly enhanced by the use of catalysts. Triethylamine (Et3N) is commonly employed as a base to neutralize the hydrochloric acid or benzoic acid byproduct formed during the reaction with benzoyl chloride or benzoic anhydride, respectively. google.comvulcanchem.com

4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for this acylation. utrgv.eduresearchgate.nethighfine.com The mechanism of DMAP catalysis involves the initial reaction of DMAP with the acylating agent (e.g., benzoic anhydride) to form a highly reactive N-acylpyridinium ion. utrgv.edu This intermediate is much more reactive than the original acylating agent and is readily attacked by the amino group of cytosine. The presence of an auxiliary base like triethylamine is often required to regenerate the DMAP catalyst. utrgv.edu The combination of triethylamine and a catalytic amount of DMAP provides a powerful system for the efficient N-acylation of cytosine. google.comresearchgate.net

Optimization of Reaction Conditions (Temperature, Solvents, Molar Ratios)

Optimizing reaction conditions is critical for achieving high yield and purity of this compound.

Temperature: A patented procedure specifies an initial reaction temperature of 5-10 °C during the addition of the acylating agent. google.com The reaction mixture is then allowed to warm to room temperature (25 °C) and subsequently heated to 40-45 °C to ensure the completion of the reaction. google.com

Solvents: The choice of solvent is crucial for dissolving the reactants and facilitating the reaction. Solvents such as acetonitrile (B52724) and dichloromethane (B109758) have been successfully used. google.com Other solvents like pyridine (B92270) and N,N-dimethylformamide (DMF) are also common in acylation reactions. atdbio.combanglajol.info The use of a mixture of dichloromethane and tetrahydrofuran (B95107) (THF) has been reported to be effective in similar N-alkylation reactions of cytosine derivatives, suggesting its potential applicability. mdpi.com

Molar Ratios: The stoichiometry of the reactants influences the reaction outcome. A molar ratio of the acylating agent (benzoyl chloride or benzoic anhydride) to cytosine is typically in the range of 1:1 to 1.5:1. google.com This slight excess of the acylating agent helps to drive the reaction to completion.

Table 1: Optimized Conditions for this compound Synthesis via Direct Acylation

| Parameter | Condition | Rationale/Notes | Reference |

|---|---|---|---|

| Acylating Agent | Benzoyl Chloride or Benzoic Anhydride | Common and effective reagents for benzoylation. | google.com |

| Catalyst System | Triethylamine (base) and DMAP (nucleophilic catalyst) | Triethylamine neutralizes acid byproducts, while DMAP forms a highly reactive acylpyridinium intermediate. | google.comutrgv.edu |

| Molar Ratio (Acylating Agent:Cytosine) | 1:1 to 1.5:1 | A slight excess of the acylating agent ensures complete conversion of cytosine. | google.com |

| Solvent | Acetonitrile or Dichloromethane | Provides a suitable medium for the reaction. | google.com |

| Temperature Profile | 5-10 °C (Initial) | Controlled addition of the acylating agent at low temperature to manage reactivity. | google.com |

| 25 °C (Intermediate) | Stirring at room temperature. | google.com | |

| 40-45 °C (Final) | Heating to drive the reaction to completion. | google.com | |

| Yield | ≥93% | Optimized conditions lead to high yield and purity, suitable for industrial production. | google.com |

| Purity (HPLC) | ≥99% |

Alternative Acylating Reagents and Strategies

While benzoyl chloride and benzoic anhydride are standard, other reagents can be employed for benzoylation. Benzoyl cyanide has been demonstrated as a mild and efficient reagent for the benzoylation of nucleosides in pyridine with a catalytic amount of DMAP. researchgate.net Another approach involves the use of N-benzoyltetrazole, which offers mild and highly selective N-benzoylation of cytosine bases in nucleosides. researchgate.net In some synthetic schemes, particularly for converting uracil (B121893) derivatives to cytosine derivatives, the process involves activation of a carbonyl group, reaction with ammonia (B1221849), and subsequent protection with benzoyl chloride in a one-pot procedure. beilstein-journals.org

Eco-friendly Synthetic Approaches

The principles of green chemistry aim to develop more environmentally benign synthetic methods. nih.gov This includes using less hazardous solvents, recyclable catalysts, and energy-efficient processes. nih.govrsc.org For the synthesis of N-acyl compounds, strategies such as using catalyst-free conditions with recyclable dehydrating agents like alumina (B75360) have been developed for similar reactions. rsc.org While specific green synthesis protocols for this compound are not extensively detailed in the provided search results, the general trend in chemical synthesis is moving towards such methodologies. This can involve using water as a solvent where possible, employing reusable solid catalysts, or using microwave-assisted synthesis to reduce reaction times and energy consumption. vulcanchem.comnih.gov

N-Benzoylcytosine Synthesis via Other Precursors and Reagents

This compound is not only synthesized from cytosine itself but can also be generated from other precursors, often in the context of nucleoside or nucleotide synthesis. For instance, in the synthesis of certain nucleoside analogues, a precursor containing a uracil base can be converted into an N-benzoylated cytosine. beilstein-journals.org This is typically a multi-step, one-pot process involving activation of the 4-position carbonyl of uracil (e.g., by tosylation), followed by amination with ammonia, and finally benzoylation of the newly formed amino group. beilstein-journals.org

Another relevant synthetic context is the Pummerer reaction. In the synthesis of 4'-thiocytidine derivatives, a sulfinyl ribitol (B610474) precursor can be reacted in the presence of this compound to afford the desired thiocytidine product, indicating this compound's role as a key reagent and building block. rsc.org Similarly, glycosylation reactions, which form the bond between a sugar and a nucleobase, frequently use silylated this compound as the base component to synthesize various nucleoside analogues. oup.comnih.govtandfonline.com

Benzoic Acid and Coupling Agents (e.g., HATU, N,N-Diisopropylethylamine)

A contemporary and efficient method for the synthesis of this compound involves the direct coupling of benzoic acid with cytosine, facilitated by a peptide coupling agent and a non-nucleophilic base. rsc.org One well-documented procedure utilizes 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) as the coupling agent and N,N-Diisopropylethylamine (DIPEA) as the base. rsc.org

The reaction proceeds by first activating the carboxylic acid group of benzoic acid with HATU. rsc.org In the presence of the organic base DIPEA, HATU forms a highly reactive O-acylisourea intermediate. This activated species is then susceptible to nucleophilic attack by the exocyclic N4-amino group of cytosine. The reaction is typically carried out in a solvent like Dimethylformamide (DMF) at room temperature. rsc.org A milky white precipitate of the product, this compound, is observed upon completion of the reaction. rsc.org This method provides a direct pathway from the free acid to the acylated product. rsc.org

Alternative methods for the acylation of cytosine include the use of more traditional acylating agents like benzoyl chloride or benzoic anhydride. chemicalbook.comgoogle.com These reactions are often catalyzed by 4-Dimethylaminopyridine (DMAP) in the presence of a base such as triethylamine. google.com One approach describes dissolving cytosine, DMAP, and triethylamine in a solvent under a nitrogen atmosphere, followed by the slow addition of benzoyl chloride or benzoic anhydride at a controlled temperature of 5-10 °C to yield the target product. google.com

Table 1: Reagents for HATU-Mediated Synthesis of this compound

| Role | Reagent | Solvent |

|---|---|---|

| Starting Material | Benzoic Acid | Dimethylformamide (DMF) |

| Starting Material | Cytosine | |

| Coupling Agent | HATU | |

| Base | N,N-Diisopropylethylamine (DIPEA) |

Regioselective N-Alkylation and Sulfonylation Strategies in Cytosine Derivatization

The selective modification of the cytosine ring system is fundamental in medicinal chemistry. Cytosine possesses multiple reactive nitrogen atoms, making regioselectivity a significant challenge. Strategies have been developed to achieve specific modifications at the exocyclic N4-amino group, which are pertinent to the synthesis of derivatives like this compound (an N-acylation product).

A notable strategy for achieving regioselective N4-alkylation involves a two-step sequence that first protects the N-1 position. mdpi.comresearchgate.net This approach includes a direct and selective sulfonylation at the N-1 site of the cytosine ring, followed by the alkylation of the exocyclic N4-amino group. mdpi.comresearchgate.netimperial.ac.uk Sulfonylation is a key reaction for the protection of amines and alcohols. researchgate.net By installing a sulfonyl group at the N-1 position, the nucleophilicity of the ring nitrogens is modulated, thereby directing subsequent reactions to the exocyclic amine. mdpi.com

The process unfolds as follows:

N-1 Sulfonylation: The cytosine derivative is treated with a sulfonyl chloride, leading to the formation of an N-1 sulfonylated cytosine. This step is crucial for directing the subsequent functionalization. mdpi.com

N-4 Alkylation: The N-1 protected cytosine is then subjected to alkylation. A strong base, such as potassium bis(trimethylsilyl)amide (KHMDS), is used to deprotonate the N4-amino group, making it a potent nucleophile for reaction with an alkylating agent. mdpi.comresearchgate.net

This sequence provides a practical and efficient route for the regioselective synthesis of N-4-alkyl cytosine derivatives. mdpi.com While this specific example details an alkylation rather than the acylation required for this compound, the underlying principle of using a directing group at the N-1 position to achieve selective functionalization at the N-4 position is a powerful and relevant synthetic strategy in cytosine chemistry.

Protecting Group Chemistry and N4 Benzoylcytosine

Role of N4-Benzoylcytosine as a Protecting Group in Nucleobase Synthesis

In the chemical synthesis of oligonucleotides, such as DNA and RNA, it is essential to temporarily block reactive functional groups on the nucleobase moieties to prevent unwanted side reactions. The exocyclic primary amino groups found on adenine (B156593), guanine, and cytosine are nucleophilic and must be protected during the synthesis process. atdbio.comsigmaaldrich.com this compound is the derivative of cytosine where the exocyclic amino group at the N4 position is protected by a benzoyl (Bz) group. sigmaaldrich.comjournalirjpac.com

This protection strategy is a cornerstone of the widely used phosphoramidite (B1245037) method for solid-phase oligonucleotide synthesis. atdbio.comjournalirjpac.com By converting the reactive amine into a more stable amide, the benzoyl group prevents the N4-amino group of cytosine from participating in undesired reactions during the key steps of the synthesis cycle, which include detritylation, coupling, capping, and oxidation. sigmaaldrich.comumich.edu The protection is crucial for ensuring that the phosphoramidite monomers couple correctly and that the integrity of the nucleobase is maintained throughout the assembly of the oligonucleotide chain. umich.edu The use of this compound, along with other protected nucleosides like N6-benzoyl adenine and N2-isobutyryl guanine, is a standard practice in automated DNA synthesis. sigmaaldrich.comjournalirjpac.comwikipedia.org

The amino group of deoxycytidine is sufficiently reactive to be functionalized directly with active esters of benzoic acid, which allows for a one-step synthesis of N4-benzoyl dC in some procedures. atdbio.com This method highlights the targeted reactivity of the exocyclic amine for protection.

Impact of Benzoyl Protection on Nucleobase Reactivity and Selectivity

The introduction of a benzoyl group at the N4-position of cytosine significantly alters the electronic properties of the nucleobase, which in turn impacts its reactivity and the selectivity of subsequent chemical reactions, most notably N-glycosidation. The benzoyl group is electron-withdrawing, which reduces the nucleophilicity of the pyrimidine (B1678525) ring system.

This electronic influence has been shown to have a profound effect on the stereochemical outcome of N-glycosylation reactions, which are fundamental for the synthesis of nucleosides. mdpi.com In the synthesis of 2'-deoxynucleosides and their analogues, achieving high stereoselectivity for the desired β-anomer is a significant challenge. Research has demonstrated that the presence of an electron-withdrawing protecting group, such as benzoyl on the N4-position of cytosine, dramatically improves β-selectivity in glycosidation reactions. mdpi.comunina.it

| Sugar Substrate | Nucleobase | Anomeric Ratio (α:β) | Yield |

|---|---|---|---|

| Dideoxyhexopyranoside 5 | Thymine (B56734) | 1:25 | >95% |

| Dideoxyhexopyranoside 5 | This compound | 1:50 | 67% |

| 2-Deoxyglucose 6 | Thymine | 1:7 | - |

| Thioglycoside 16g | This compound | 1:5 | 54% (β anomer) |

Table 2. Research findings on the effect of this compound on the stereoselectivity of N-glycosidation reactions compared to thymine under specific reaction conditions. The data demonstrates the enhanced β-selectivity when using the benzoyl-protected cytosine. Data compiled from multiple studies. unina.ittandfonline.com

This interactive table presents data from glycosylation experiments. It clearly shows that reactions involving this compound result in a higher proportion of the desired β-anomer compared to reactions with other nucleobases like thymine.

The benzoyl group also influences reactivity in other contexts. For example, it has been noted that 4-N-benzoylcytidine is only slightly reactive toward acrylonitrile, a reagent used in certain synthetic modifications. mdpi.com This altered reactivity profile underscores the importance of the protecting group not only in masking the amine but also in modulating the chemical behavior of the entire nucleobase structure during synthesis.

Applications of N4 Benzoylcytosine in Nucleoside Synthesis

Synthesis of Modified Nucleosides

N4-Benzoylcytosine is employed in the synthesis of numerous classes of modified nucleosides, where alterations to the sugar ring are designed to impart specific biological activities.

Researchers have utilized silylated this compound in the synthesis of novel fluoro-ketopyranosyl nucleosides. In one pathway, peracetylated 3-deoxy-3-fluoro-d-glucopyranose was coupled with silylated N4-benzoyl cytosine. caymanchem.com Subsequent deacetylation and further protection/deprotection steps yielded 3-fluoro-2-keto-beta-D-glucopyranosyl derivatives. caymanchem.com A notable compound from this synthesis, 1-(3,4-dideoxy-3-fluoro-beta-D-glycero-hex-3-enopyranosyl-2-ulose)-N4-benzoyl cytosine, demonstrated promising antiviral activity against rotavirus and antitumor activity against a human colon adenocarcinoma cell line (Caco-2). caymanchem.com

In a related study, the protected β-nucleoside, 1-(2,4,6-tri-O-acetyl-3-deoxy-3-fluoro-β-D-glucopyranosyl)-N4-benzoyl cytosine, was synthesized by coupling the same sugar with silylated N4-benzoyl cytosine. sigmaaldrich.com This intermediate underwent a series of protection and deprotection steps, followed by oxidation, to create unsaturated 3-fluoro-4-keto-β-D-glucopyranosyl derivatives. These compounds proved to be more efficient as antitumor growth inhibitors than the standard drug 5-Fluorouracil (B62378) and also showed a direct antiviral effect against rotavirus. sigmaaldrich.com

Table 1: Synthesis of Fluoro-Ketopyranosyl Nucleoside Analogues

| Starting Sugar Moiety | Coupling Partner | Key Intermediate | Final Product Class |

|---|---|---|---|

| Peracetylated 3-deoxy-3-fluoro-d-glucopyranose | Silylated this compound | 1-(2,4,6-tri-O-acetyl-3-deoxy-3-fluoro-β-D-glucopyranosyl)-N4-benzoyl cytosine | 3-fluoro-2-keto-beta-D-glucopyranosyl derivatives |

This compound is instrumental in the synthesis of complex "double-headed" nucleosides, where two nucleobases are attached to a single sugar ring. One application involves its use in creating 3′-C-ethynyl and 3′-C-(1,4-disubstituted-1,2,3-triazolo) double-headed pyranonucleosides. sigmaaldrich.com

In a different synthetic strategy, a pre-formed double-headed nucleoside containing two uracil (B121893) bases was chemically converted to its cytosine counterpart. nih.govnih.gov The uracil moieties were transformed into N-benzoylated cytosines in a one-pot, three-step procedure. This involved activating the 4-position carbonyl group, reacting it with ammonia (B1221849) to form an amine, and finally protecting the new amino group with benzoyl chloride, thus incorporating the this compound structure into the final molecule. nih.govnih.gov

Table 2: Role of this compound in Double-Headed Nucleosides

| Synthesis Type | Role of this compound | Resulting Structure |

|---|---|---|

| Direct Condensation | Used as a building block for coupling. | 3′-C-ethynyl and 3′-C-(1,4-disubstituted-1,2,3-triazolo) double-headed pyranonucleosides. |

The synthesis of 2'-C-methyl-4'-thiocytidine, a nucleoside with both a branched-chain sugar and a sulfur atom in the ring, has been achieved using this compound. sigmaaldrich.comsigmaaldrich.com This specific synthetic route was developed after other methods, such as direct methylation of a 2'-keto-4'-thiocytidine precursor, proved unsuccessful due to unexpected isomerization and predominant reaction from the less desired α-face. sigmaaldrich.com The successful synthesis was accomplished via a Pummerer reaction involving a sulfoxide (B87167) precursor and this compound, highlighting its utility in overcoming specific stereochemical challenges. sigmaaldrich.com

Table 3: Pummerer Reaction for 2'-C-Methyl-4'-thiocytidine Synthesis

| Key Reaction | Substrates | Product | Significance |

|---|

This compound is a key component in the synthesis of 2'-fluorinated L-nucleoside analogs, which are unnatural enantiomers of nucleosides investigated for antiviral properties. sigmaaldrich.com In a convergent synthesis approach, a fluorinated sugar moiety is first prepared and then coupled with the protected nucleobase. For example, in the synthesis of PSI-6130, a cytidine (B196190) analog, a key ribonolactol intermediate was coupled with silylated this compound using stannic chloride as a catalyst. This glycosylation reaction exclusively produced the desired β-isomer of the protected nucleoside, which was then deprotected to yield the final product.

Table 4: Synthesis of 2'-Fluorinated L-Nucleoside Analogs

| Key Intermediate (Sugar) | Coupling Partner | Catalyst | Product Intermediate |

|---|

While cyclopentyl and cyclopentenyl cytosine nucleosides are recognized as a class of carbocyclic nucleosides with potent broad-spectrum antiviral activity, a specific synthesis protocol detailing the direct use of this compound as the starting pyrimidine (B1678525) base could not be identified in the reviewed literature.

The synthesis of β-D-isoxazolidinyl nucleosides, where the furanose ring contains both an oxygen and a nitrogen atom, has been accomplished using this compound. In an enantioselective synthesis, a chiral acetate (B1210297) intermediate derived from an isoxazolidin-5-one was prepared as the sugar analogue. The crucial coupling step involved the reaction of this acetate with silylated this compound, using trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) as a Lewis acid catalyst, which yielded the corresponding protected β-D-isoxazolidinyl nucleoside derivative.

Table 5: Synthesis of β-D-Isoxazolidinyl Nucleosides

| Key Intermediate (Sugar Analogue) | Coupling Partner | Catalyst | Product Class |

|---|

Heteroatom-Modified Nucleosides (Sulfur, Selenium Chalcogens)

The introduction of heteroatoms, such as sulfur, into the furanose ring of nucleosides can impart significant biological properties. This compound is a key precursor in the synthesis of 4'-thionucleosides, which are analogues where the oxygen atom at the 4'-position of the ribose sugar is replaced by a sulfur atom. digitellinc.com A significant challenge in this area has been the development of efficient and stereoselective methods for the glycosylation of 2-deoxy-1,4-dithio-D-erythro-pentofuranosides (a sulfur-containing sugar precursor). researchgate.net

Researchers have developed β-selective glycosylation reactions using benzyl-substituted 2-deoxy-1,4-dithio-D-erythro-pentofuranosides with silylated this compound. tandfonline.com This methodology has been instrumental in enabling the practical, multi-gram synthesis of the clinical candidate 4'-thio-2'-deoxycytidine (T-dCyd), an important anticancer agent. tandfonline.com The reaction typically involves activating the thioglycoside donor with a promoter like N-bromosuccinimide to couple it with the silylated this compound base. tandfonline.com The choice of protecting groups on the sugar donor was found to be critical for achieving high β-selectivity. tandfonline.com For instance, using a tetraisopropyldisiloxane protecting group on the thioglycoside donor resulted in a favorable β/α anomer ratio of 5:1. tandfonline.com

| Donor | Base | Promoter | Solvent | β/α Ratio | β-Anomer Yield |

| Benzyl (B1604629) substituted 2-deoxy-1,4-dithio-D-erythro-pentofuranoside (thioglycoside) | Silylated this compound | N-Bromosuccinimide | Dichloromethane (B109758) | 5:1 | 54% |

This table presents optimized conditions for the β-selective synthesis of a 4'-thio-2'-deoxynucleoside precursor using this compound, as reported in research enabling the multi-gram synthesis of T-dCyd. tandfonline.com

4'-Substituted 2',3'-Dideoxynucleoside Analogues

This compound is also utilized in the synthesis of 2',3'-dideoxynucleoside analogues, a class of compounds known for their antiviral activities, particularly as reverse transcriptase inhibitors. beilstein-journals.org Modifications at the 4'-position of the sugar ring are a key strategy for developing next-generation nucleoside analogues with improved therapeutic profiles. digitellinc.com While specific examples directly detailing the synthesis of 4'-substituted and 2',3'-dideoxy analogues using this compound are specialized, the general synthetic pathways for modified nucleosides frequently employ this protected base. The synthesis of 2'-fluorinated L-nucleoside analogs, for example, has been accomplished using this compound via direct condensation methods. sigmaaldrich.com These syntheses underscore the versatility of this compound in creating diverse nucleoside structures, including those with modifications relevant to dideoxy analogues.

Glycosylation Reactions Utilizing this compound

Glycosylation, the formation of the N-glycosidic bond between the sugar and the nucleobase, is the cornerstone of nucleoside synthesis. This compound is widely used in these reactions due to the stability and solubility conferred by the benzoyl group.

A notable method for N-glycosidation involves the use of a reagent system combining triethylsilane (Et3SiH) and iodine (I2). nih.govnih.gov This system acts as an efficient promoter for the synthesis of both natural and sugar-modified nucleosides. nih.govnih.gov In this procedure, a glycosyl acetate donor is first activated with the Et3SiH/I2 system to form a more reactive glycosyl iodide intermediate. nih.gov This intermediate is then reacted with persilylated this compound. nih.gov This approach has been successfully applied to various sugar scaffolds, including dideoxyhexopyranosides, to produce the corresponding cytidine analogues in high yields. nih.gov For example, the reaction of a dideoxyhexopyranoside with persilylated this compound using this method yielded the target deoxycytidine analogue with an 80% yield. nih.gov

| Sugar Substrate | Nucleobase | Yield |

| Dideoxyhexopyranoside | Persilylated this compound | 80% |

This table shows the high-yielding conversion of a sugar substrate to a deoxycytidine analogue using the Et3SiH/I2 N-glycosidation system with this compound. nih.gov

Achieving β-selectivity in glycosylation is crucial, as typically only the β-anomer of a nucleoside possesses the desired biological activity. The lack of a participating group at the 2'-position of deoxyribose makes β-selective synthesis challenging. Significant research has focused on developing conditions that favor the formation of the β-anomer when using this compound. researchgate.nettandfonline.com One successful strategy involves the use of specific sugar donors, such as 2-deoxy-1,4-dithio-D-erythro-pentofuranosides, where protecting groups on the sugar moiety influence the stereochemical outcome. tandfonline.com By employing a bulky tetraisopropyldisiloxane protecting group across the 3' and 5' positions of the thioglycoside donor, researchers achieved a β/α ratio of 5:1 in the glycosylation with silylated this compound. tandfonline.com This approach highlights how remote protecting groups can effectively control stereoselectivity at the anomeric center. nih.gov

The Vorbrüggen glycosylation is a widely used method for nucleoside synthesis that typically involves reacting a silylated nucleobase with a protected sugar derivative in the presence of a Lewis acid catalyst. Modern synthetic approaches using this compound are often modifications or refinements of this classical procedure. The β-selective synthesis of 4'-thio-2'-deoxycytidine (T-dCyd) provides a relevant example. tandfonline.com In this synthesis, silylated this compound is reacted with a protected 4-thioglycoside donor in the presence of an activator, N-bromosuccinimide (NBS), which functions as a promoter for the glycosylation. tandfonline.com This can be viewed as a modification of the Vorbrüggen protocol, where the combination of the thioglycoside donor and the specific promoter system is optimized to achieve high yield and stereoselectivity for a challenging substrate. tandfonline.com

Synthesis of Chimeric Oligomers (e.g., PNA-pPNA)

This compound is also a building block for the synthesis of modified nucleic acid analogues, such as Peptide Nucleic Acids (PNA). PNA is a synthetic polymer with a peptide-like backbone to which nucleobases are attached. To incorporate a cytosine analogue into a PNA oligomer, a monomer containing this compound is first synthesized. nih.govnih.gov Specifically, N-((N4-(benzoyl)cytosine-1-yl)acetyl)-N-(2-Boc-aminoethyl)glycine has been created and incorporated into PNA sequences. nih.govnih.gov

Research has shown that the presence of the bulky benzoyl group on the cytosine base within a PNA strand significantly influences its binding properties. nih.govnih.gov A single this compound residue in a homopyrimidine PNA can destabilize the formation of a PNA-DNA triplex, which typically involves Hoogsteen base pairing. nih.gov The steric hindrance from the benzoyl moiety interferes with this binding mode. nih.gov This property can be exploited to control the binding orientation and stability of PNA-DNA complexes, which is relevant for applications in hybridization arrays and combinatorial libraries. nih.gov

N4 Benzoylcytosine in Oligonucleotide Synthesis

Solid-Phase Oligonucleotide Synthesis Methodologies

Phosphoramidite (B1245037) Chemistry and N4-Benzoylcytosine Monomers.

The most widely used approach for solid-phase oligonucleotide synthesis is phosphoramidite chemistry. google.com This method utilizes nucleoside phosphoramidites as the building blocks for the growing oligonucleotide chain. google.com These monomers have the 5'-hydroxyl group protected with a dimethoxytrityl (DMT) group, the 3'-position activated with a phosphoramidite moiety, and any reactive exocyclic amines on the nucleobases protected. google.comnih.gov

For cytosine, the exocyclic amine at the N4 position is commonly protected with a benzoyl group, forming this compound. google.comnih.govgoogle.com This protection prevents the amine from reacting with the activated phosphoramidite of the incoming nucleotide, which would otherwise lead to chain branching and other side reactions. atdbio.com The benzoyl group is stable to the conditions used during the coupling cycles but can be readily removed during the final deprotection step. biotage.comatdbio.com The use of this compound phosphoramidites is a standard practice in automated DNA and RNA synthesis. nih.govnih.gov

The coupling efficiency of these monomers can sometimes be affected by steric hindrance from the protecting groups. nih.gov However, the phosphoramidite method generally provides high coupling efficiencies, which is crucial for the synthesis of long oligonucleotides. utupub.fi

Linker Strategies for Solid-Phase Attachment.

The initial attachment of the first nucleoside to the solid support is achieved through a linker molecule. umich.edu This linker must be stable throughout the synthesis but cleavable under specific conditions to release the final oligonucleotide product. umich.edu A common strategy involves using a succinyl linker, which connects the 3'-hydroxyl group of the first nucleoside to an amino-functionalized solid support. umich.edupsu.edu This creates an ester linkage that can be hydrolyzed, typically with concentrated ammonium (B1175870) hydroxide, at the end of the synthesis. google.com The length and chemical nature of the linker are important to minimize steric hindrance from the solid support, which could otherwise interfere with the enzymatic and hybridization behavior of the attached oligonucleotide. psu.edu

Impact on Oligonucleotide Hybridization and Stability.oup.comnih.gov

The presence of the N4-benzoyl group on cytosine can influence the hybridization properties and stability of oligonucleotides, particularly in the context of modified nucleic acids like Peptide Nucleic Acids (PNAs). oup.comnih.gov

Effects on PNA Triplex Formation.oup.comnih.gov

Peptide Nucleic Acids (PNAs) are DNA mimics with a neutral peptide-like backbone that can bind to DNA and RNA with high affinity and specificity. researchgate.net Homopyrimidine PNAs can form highly stable PNA2-DNA triplexes. oup.com The formation of these triplexes involves both Watson-Crick and Hoogsteen base pairing. oup.com

The incorporation of this compound (CBz) into a homopyrimidine PNA has been shown to inhibit the formation of PNA2-DNA triplexes. oup.comnih.gov A single CBz residue within a 10-mer homopyrimidine PNA can switch the preferred binding mode from a triplex to a duplex. oup.comnih.govnih.gov This is because the bulky benzoyl group creates steric interference in the major groove of the PNA-DNA duplex, which prevents the binding of the second (Hoogsteen) PNA strand. oup.comnih.gov This leads to a significant reduction in the thermal stability of the resulting complex to a level expected for a PNA-DNA duplex. oup.comoup.com

The destabilizing effect is particularly pronounced at neutral pH. oup.com For instance, a single benzoyl group in a bis-PNA (two PNA strands linked together) can decrease the thermal stability of the triplex by more than 18.5°C. oup.com When two CBz residues are present, one in the Watson-Crick strand and one in the Hoogsteen strand, the stability is further reduced by an additional 15°C. oup.com

Steric Interference by Benzoyl Moieties.oup.comnih.gov

The primary reason for the observed effects on PNA triplex formation is the steric hindrance caused by the benzoyl group. oup.comnih.gov Molecular modeling suggests that the benzoyl substituent on the exocyclic 4-amino group of cytosine extends into the major groove of the PNA-DNA duplex. oup.comoup.com This physical blockage prevents the Hoogsteen strand from accessing the major groove, which is a prerequisite for triplex formation. oup.comoup.com This steric clash effectively destabilizes the triplex structure. nih.gov

Influence on Watson-Crick Hydrogen Bonding.oup.comnih.gov

Despite the significant steric interference in the major groove, the benzoyl moiety on this compound does not severely interfere with standard Watson-Crick hydrogen bonding. oup.comnih.govoup.com Studies have shown that a PNA containing a CBz monomer can still form a stable duplex with a complementary DNA strand. oup.comresearchgate.net The thermal stability of such a duplex is only slightly reduced compared to an unmodified PNA-DNA duplex. researchgate.net This indicates that the benzoyl group is positioned in a way that allows for the formation of the normal hydrogen bonds between cytosine and guanine. oup.comoup.com

This property makes this compound an interesting tool for modulating the binding properties of oligonucleotides and their analogs, allowing for the selective inhibition of triplex formation without completely disrupting duplex formation. oup.comnih.gov

Data Tables

Table 1: Effect of a Single this compound (CBz) on the Thermal Stability (Tm) of PNA-DNA Complexes

| PNA Sequence | Complementary DNA Orientation | pH | Tm (°C) |

| H-TTTTCCTCTC-LysNH2 (PNA1) | Parallel (ODN1) | 7 | 68 |

| H-TTTTCCBzTCTC-LysNH2 (PNA2) | Parallel (ODN1) | 7 | 52 |

| H-TTTTCCTCTC-LysNH2 (PNA1) | Antiparallel (ODN2) | 7 | 49 |

| H-TTTTCCBzTCTC-LysNH2 (PNA2) | Antiparallel (ODN2) | 7 | 54 |

| Data derived from studies on the inhibition of PNA triplex formation. oup.com |

Table 2: Thermal Stability (Tm) of bis-PNA:DNA Complexes with and without this compound (CBz)

| PNA Construct | Number of CBz Residues | pH | Tm (°C) |

| PNA3 | 0 | 5 | 74.0 |

| PNA4 | 1 | 5 | <55.5 |

| PNA5 | 2 | 5 | 40.5 |

| Data derived from studies on bis-PNA hybridization. oup.com |

Stereodivergent Phosphitylation Catalysis in Oligonucleotide Assembly

The synthesis of oligonucleotides with defined stereochemistry at the phosphorus atom is a significant challenge, as the stereogenicity at this center profoundly impacts the therapeutic efficacy of the resulting nucleic acid-based drugs. nih.gov A key advancement in addressing this challenge is the development of catalytic stereodivergent methods for phosphoramidite transfer. nih.gov This approach utilizes chiral catalysts to control the formation of the stereogenic phosphorus center, allowing for the selective synthesis of either phosphite (B83602) diastereomer from the same set of starting materials. nih.govnih.gov

Research has demonstrated that chiral phosphoric acid (CPA) catalysts can effectively control the stereochemical outcome of the phosphitylation reaction. nih.govnih.gov In this context, this compound (CBz), as a protected nucleoside, serves as a crucial building block. nih.gov The methodology avoids the need for stoichiometric chiral auxiliaries or activators, relying instead on catalytic quantities of the chiral promoter with readily available phosphoramidites. nih.govnih.gov

Scientists have investigated the scope of this catalytic coupling using a selection of representative substrates, including those derived from this compound. nih.gov By employing a pair of stereodivergent catalysts, such as a peptide-embedded phosphothreonine-derived CPA and a C2-symmetric BINOL-derived CPA, researchers can achieve unprecedented levels of diastereodivergence. nih.govnih.gov One catalyst type can amplify the inherent substrate preference for one diastereomer, while the other can completely overturn this preference to produce the opposite diastereomer. nih.gov

For example, in the synthesis of a dinucleotide containing this compound, the choice of catalyst dictates the stereochemical outcome (SP or RP) of the newly formed phosphite linkage. nih.gov The resulting phosphite can then be converted to various P(V) products, such as a phosphate (B84403) or a phosphorothioate, preserving the stereochemistry established in the coupling step. nih.gov

The table below summarizes the results from a catalytic stereodivergent synthesis of a dinucleotide involving an this compound (CBz) building block, showcasing the effectiveness of different catalysts in controlling diastereoselectivity. nih.gov

| Catalyst | Product Diastereomer | Yield (%) | Diastereomeric Ratio (SP:RP) |

| (S)-B7 | SP | 57 | 98:2 |

| (R)-TRIP (B1) | RP | 26 | 45:55 |

| DPP | - | - | 88:12 |

| (Data sourced from a study on catalytic stereocontrolled synthesis of dinucleotides. nih.gov The reaction was performed with an this compound phosphoramidite substrate. Yield and diastereoselectivity were determined by quantitative ³¹P NMR analysis. nih.gov) |

This catalytic and stereodivergent approach has been successfully applied to the synthesis of diastereomeric dinucleotides and cyclic dinucleotides (CDNs), which are of significant interest in immuno-oncology. nih.govnih.gov

Chemical Reactivity and Mechanistic Studies of N4 Benzoylcytosine

Transamidation and Esterification Reactions via C-N Bond Cleavage

N4-Benzoylcytosine has been effectively utilized in zinc-catalyzed transamidation and esterification reactions, proceeding through the cleavage of the C-N bond. rsc.org This one-pot strategy involves the reaction of the secondary amide of this compound with a variety of aliphatic or aromatic amines and alcohols. rsc.org The process is facilitated by the presence of zinc triflate (Zn(OTf)₂) as a catalyst and di-tert-butyl peroxide (DTBP). rsc.org This methodology allows for the synthesis of a diverse range of amides and esters in excellent yields. rsc.org

The reaction demonstrates broad applicability with different nucleophiles. For instance, the reaction of this compound with primary amines such as n-butylamine and benzylamine, as well as secondary amines like piperidine, proceeds efficiently to form the corresponding N-substituted benzamides. Aromatic amines, including aniline (B41778) and p-toluidine, also serve as effective substrates in this transformation. rsc.org

Similarly, esterification is achieved by reacting this compound with various alcohols. Primary alcohols like methanol (B129727) and benzyl (B1604629) alcohol, and even more sterically hindered secondary alcohols such as isopropanol, readily form their respective benzoate (B1203000) esters. rsc.orgrsc.org The zinc-catalyzed approach provides a facile and efficient route for the synthesis of these esters and amides from a stable and readily available benzoyl source. rsc.orgdntb.gov.ua

| Amine Substrate | Product | Yield (%) |

|---|---|---|

| n-Butylamine | N-Butylbenzamide | 89% |

| Benzylamine | N-Benzylbenzamide | 94% |

| Piperidine | (Piperidin-1-yl)(phenyl)methanone | 85% |

| Aniline | N-Phenylbenzamide (Benzanilide) | 72% |

| p-Toluidine | N-(p-Tolyl)benzamide | 78% |

| Alcohol Substrate | Product | Yield (%) |

|---|---|---|

| Methanol | Methyl benzoate | 88% |

| Isopropanol | Isopropyl benzoate | 75% |

| Benzyl alcohol | Benzyl benzoate | 92% |

| Phenol | Phenyl benzoate | 65% |

Reaction Mechanisms in Nucleoside Derivatization

This compound serves as a crucial intermediate in the synthesis of various modified nucleosides, where its benzoyl group acts as a protecting group for the exocyclic amine of cytosine.

Vorbrüggen Glycosylation: In the synthesis of 3'-deoxynucleoside analogues, this compound is coupled with protected sugar rings, such as 3-deoxyribofuranose derivatives, under Vorbrüggen glycosylation conditions. nih.govsemanticscholar.org This reaction typically involves silylating the this compound to enhance its solubility and reactivity, followed by coupling with the sugar derivative in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.gov While the reaction predominantly yields the desired β-anomer, the formation of the α-anomer can also occur, leading to anomeric mixtures. For example, the reaction with a 5'-O-o-toluoyl-2'-O-acetyl-3'-deoxyribofuranose resulted in a 9:1 ratio of β- to α-anomers. nih.govsemanticscholar.org The stereoselectivity is confirmed using 2D-NOESY experiments. nih.gov

Pummerer Reaction: this compound is employed in the synthesis of 4'-thiocytidine derivatives through a Pummerer-type reaction. sigmaaldrich.comresearchgate.net In a key step for the synthesis of 1-(3-C-ethynyl-4-thio-β-D-ribofuranosyl)cytosine (4'-thioECyd), a protected 4-sulfinyl-D-ribitol derivative undergoes a Pummerer reaction in the presence of this compound to afford the 4'-thiocytidine derivative. researchgate.net This glycosylation step is a critical maneuver for introducing the benzoyl-protected cytosine base into the 4'-thio sugar moiety. sigmaaldrich.comresearchgate.net

Double-Headed Nucleoside Synthesis: The compound is also instrumental in creating "double-headed" nucleosides, where two nucleobases are attached to a single sugar scaffold. In one reported synthesis, the uracil (B121893) bases of a pre-existing double-headed nucleoside were converted to this compound. nih.govsemanticscholar.org This transformation is a three-step, one-pot procedure:

Activation: The carbonyl group at the C4 position of the uracil ring is activated, typically by tosylation. nih.govsemanticscholar.org

Amination: The activated intermediate is then converted to an amine by reacting it with ammonia (B1221849). nih.govsemanticscholar.org

Protection: The newly introduced exocyclic amino group is protected by reacting it with benzoyl chloride, yielding the N-benzoylated cytosine moiety. nih.govsemanticscholar.org

This sequence effectively transforms a uracil-containing nucleoside into an this compound derivative, which can then be used in further synthetic steps. nih.gov

Interactions in Halogen and Chalcogen Bonding

The benzoyl group on this compound influences its participation in non-covalent interactions, which are critical in molecular recognition and crystal engineering.

Halogen Bonding: Derivatives of this compound, such as N4-benzoyl-5-iodocytosine (BzIC), are studied to understand the role of halogen bonding. researchgate.net Halogen bonds (XBs) are non-covalent interactions where a halogen atom acts as an electrophilic species. In studies comparing the deiodination rates of BzIC and 5-iodocytosine (B72790) (IC) by organoselenium compounds, the benzoyl group's electronic influence becomes apparent. researchgate.net Computational studies on the halogen-bonded adducts formed between BzIC and a model selenolate show specific geometries and interaction energies. The Se···I distance in the optimized geometry of the BzIC-selenolate adduct is a key parameter in characterizing the strength of the halogen bond. These interactions are significant in contexts such as drug design, where halogen bonds can enhance ligand-protein binding. nih.govresearchgate.net

Chalcogen Bonding: Chalcogen bonding involves elements from Group 16 of the periodic table, such as sulfur and selenium, acting as electrophilic centers. While direct studies on chalcogen bonding involving this compound are limited, its derivatives are used in research exploring these interactions. researchgate.netconicet.gov.ar For instance, the interactions between organoselenium compounds and N4-benzoyl-5-iodocytosine involve Se···I halogen bonds, but also bring the selenium atom into proximity with other heteroatoms, allowing for potential Se···O or Se···N chalcogen bonds. researchgate.net The study of Se···O(carbonyl) interactions in crystal structures reveals that they are significant secondary bonding forces that can influence supramolecular assembly. researchgate.net The principles of chalcogen bonding catalysis, where Se···O interactions activate substrates, are an emerging area in organic synthesis. beilstein-journals.org

Advanced Spectroscopic and Structural Analysis of N4 Benzoylcytosine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the structure of organic molecules by observing the magnetic properties of atomic nuclei. For N4-Benzoylcytosine, 1H (proton) and 13C NMR provide detailed information about its carbon-hydrogen framework.

1H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the pyrimidine (B1678525) ring, the benzoyl group, and the amine/amide protons. The aromatic protons of the benzoyl group typically appear as a complex multiplet in the downfield region (approximately 7.5-8.0 ppm) due to the electron-withdrawing effect of the carbonyl group. The two protons on the pyrimidine ring (H5 and H6) would appear as doublets due to coupling with each other. The N-H protons of the pyrimidine ring and the amide linkage are also observable, though their signals can be broad and their chemical shifts can vary depending on the solvent and concentration. In the closely related derivative, N4-Benzoylcytidine, signals for the benzoyl group protons are observed at chemical shifts of δ 8.025, 7.636, and 7.530 ppm. chemicalbook.com

13C NMR: The 13C NMR spectrum provides information on each unique carbon atom in the molecule. Key signals include those for the two carbonyl carbons (one from the benzoyl amide and one from the pyrimidine ring), which are expected at the most downfield positions (typically >160 ppm). The aromatic carbons of the benzoyl group and the carbons of the pyrimidine ring would resonate in the 120-150 ppm range.

| Nucleus | Structural Unit | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| 1H | Aromatic (Benzoyl) | 7.5 - 8.0 | Ortho, meta, and para protons will show distinct multiplets. |

| Pyrimidine (H5, H6) | ~7.0 - 8.5 | Expected to be two distinct doublets. | |

| Amine/Amide (N-H) | Variable (Broad) | Shift is dependent on solvent and concentration. | |

| 13C | Carbonyl (C=O) | > 160 | Two distinct signals for amide and pyrimidine carbonyls. |

| Aromatic/Pyrimidine | 120 - 150 | Multiple signals corresponding to the unique carbons of both rings. | |

| Pyrimidine C5/C6 | 95 - 145 | Specific shifts for the non-quaternary ring carbons. |

Mass Spectrometry (MS) and GC-MS Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

For this compound (C11H9N3O2), the exact molecular weight is 215.21 g/mol . nih.govchemimpex.com In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) with positive ionization, the compound is typically observed as the protonated molecule, [M+H]+. nih.gov High-resolution mass spectrometry has identified this ion at an m/z of 216.076756581 for this compound. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) analysis involves fragmenting the molecule through electron ionization. The fragmentation pattern is highly characteristic of the molecular structure. For this compound, the most prominent fragmentation pathway involves the cleavage of the amide bond. This leads to the formation of a highly stable benzoyl cation ([C6H5CO]+), which is often the base peak in the spectrum with an m/z of 105. The molecular ion peak ([M]+) would be observed at m/z 215.

| m/z Value | Proposed Ion | Formula | Notes |

|---|---|---|---|

| 216.0768 | [M+H]+ | [C11H10N3O2]+ | Protonated molecular ion, commonly observed in LC-MS. nih.gov |

| 215 | [M]+• | [C11H9N3O2]+• | Molecular ion, observed in GC-MS. nih.gov |

| 105 | Benzoyl cation | [C7H5O]+ | Typically the base peak due to its high stability. nih.gov |

| 111 | Cytosine radical cation | [C4H5N3O]+• | Fragment corresponding to the cytosine moiety. |

| 77 | Phenyl cation | [C6H5]+ | Resulting from the loss of CO from the benzoyl cation. nih.gov |

Infrared (IR) and FTIR Spectroscopy

Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The FTIR spectrum of this compound, which can be recorded from a mull, displays characteristic absorption bands that confirm its structure. nih.gov

The spectrum is dominated by strong absorptions from the carbonyl (C=O) groups and the N-H bonds. The amide C=O stretch is expected to appear as a very strong band around 1650-1700 cm-1. The C=O group within the pyrimidine ring will also show a strong absorption in a similar region. The N-H stretching vibrations of the amide and the pyrimidine ring typically appear as one or more bands in the 3100-3400 cm-1 region. Aromatic C-H stretching vibrations are found just above 3000 cm-1, while C=C stretching vibrations from both the benzene (B151609) and pyrimidine rings appear in the 1450-1600 cm-1 region. vscht.czpressbooks.pub The region below 1500 cm-1, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule. udel.edu

| Wavenumber Range (cm-1) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3400 | N-H Stretch | Amide and Ring N-H |

| 3000 - 3100 | C-H Stretch | Aromatic Ring |

| 1650 - 1700 | C=O Stretch | Amide and Ring Carbonyl |

| 1500 - 1600 | C=C Stretch | Aromatic and Pyrimidine Rings |

| 1450 - 1550 | C=N Stretch | Pyrimidine Ring |

| 690 - 900 | C-H Bend (out-of-plane) | Aromatic Ring |

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive experimental science for determining the precise three-dimensional atomic and molecular structure of a crystal. wikipedia.org By analyzing the diffraction pattern produced when a single crystal is exposed to an intense beam of X-rays, researchers can generate a three-dimensional map of electron density within the crystal, from which atomic positions, bond lengths, and bond angles can be determined with high precision. wikipedia.orgnih.gov

A successful crystallographic analysis of this compound would provide a wealth of structural information. This includes the precise measurement of all bond lengths (e.g., C=O, C-N, C=C) and bond angles within the molecule. Such data would confirm the planarity of the pyrimidine and benzene rings and reveal the geometry of the connecting amide linkage.

Of particular interest would be the conformational details, such as the dihedral angle between the plane of the pyrimidine ring and the plane of the benzoyl group. This angle would define the relative orientation of the two ring systems. Furthermore, the analysis would reveal the intermolecular interactions in the solid state, such as hydrogen bonding patterns involving the N-H donors and the carbonyl oxygen acceptors, which dictate how the molecules pack together to form the crystal lattice.

UV Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from a ground state to a higher energy excited state. jackwestin.com This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule with conjugated π-systems capable of absorbing UV or visible light. uobabylon.edu.iq

This compound contains two significant chromophores: the pyrimidine ring and the benzoyl group. Both systems contain conjugated double bonds. The conjugation between the benzoyl group and the pyrimidine ring via the amide linkage creates a larger, extended π-system. This extension of conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). jackwestin.com Consequently, the molecule is expected to absorb light at a longer wavelength (a bathochromic or red shift) compared to cytosine or benzoic acid alone. uomustansiriyah.edu.iq The primary electronic transitions responsible for UV absorption in this molecule are π→π* transitions, which are typically of high intensity. Weaker n→π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms, may also be observed. The resulting UV spectrum is expected to show strong absorbance in the UV region, with a characteristic wavelength of maximum absorption (λmax).

Theoretical and Computational Studies Involving N4 Benzoylcytosine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been employed to investigate the molecular and electronic properties of N4-Benzoylcytosine and its derivatives. DFT calculations, often utilizing methods like B3LYP with various basis sets (e.g., 6-31G(d,p) and 6-311++G(d,p)), have been instrumental in exploring reaction pathways and tautomeric stability. researchgate.net For instance, DFT has been used to study the regioselectivity in cyclization reactions involving related structures, predicting the most stable regioisomers. researchgate.net The computed ¹H, ¹³C, and ³¹P NMR chemical shifts for similar systems, calculated using methods like GIAO-B3LYP/6-311++G(d,p) in a solvent model, have shown good agreement with experimental data, validating the computational approach. researchgate.net

Furthermore, DFT calculations have been applied to understand the thermodynamics of C-C and C-H bond activation reactions in complexes that can be conceptually related to the environment of a modified nucleobase. acs.org These computational approaches provide insights into the electronic structure and potential reactivity of molecules like this compound. researchgate.netacs.org In studies involving nucleoside analogues, DFT has been used to analyze molecular-level structural and electronic properties, which are then correlated with the behavior of these analogues when incorporated into oligonucleotides. acs.org

Molecular Dynamics Simulations in Oligonucleotide Complexes

Molecular dynamics (MD) simulations are a powerful tool for studying the conformational dynamics and stability of oligonucleotides containing this compound. These simulations provide an atomistic-level view of how the bulky benzoyl group affects the structure and flexibility of DNA and peptide nucleic acid (PNA) duplexes and triplexes.

When incorporated into PNA oligomers, this compound has been shown to influence the binding mode and thermal stability of PNA-DNA complexes. oup.comoup.com MD simulations, in conjunction with experimental techniques like UV thermal denaturation, have revealed that the benzoyl moiety can cause steric interference, which destabilizes certain structures like Hoogsteen strand PNA binding in triplexes. oup.comresearchgate.net

Natural Bond Orbital (NBO) Analysis of Noncovalent Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution and noncovalent interactions, such as hydrogen bonds and halogen bonds, within molecular systems. uni-muenchen.de In the context of this compound and related modified nucleobases, NBO analysis provides quantitative insights into the strength and nature of the interactions that govern base pairing and stacking.

NBO analysis, often performed using second-order perturbation theory, can estimate the stabilization energy (E(2)) associated with donor-acceptor interactions, which is a measure of the strength of a noncovalent bond. acs.org This has been applied to study hydrogen bonding in nucleobase pairs, revealing how modifications or metal coordination can weaken or strengthen these interactions. unich.it For example, the analysis of NBO charges can explain changes in the hydrogen bond donor and acceptor character of a nucleobase upon modification. unich.it

Studies on halogenated nucleobases have utilized NBO theory to analyze the strength of halogen and chalcogen bonds, with calculated interaction energies providing a quantitative measure of these noncovalent forces. researchgate.netresearchgate.net Similarly, in studies of nucleoside analogues, NBO analysis helps rationalize the preferred geometry of transition states by identifying strong stabilizing interactions between donor and acceptor orbitals. mcgill.ca This level of detailed analysis is crucial for understanding how the benzoyl group in this compound might influence the intricate network of noncovalent interactions within a DNA or RNA structure.

Computational Modeling of Molecular Interactions (e.g., with DNA/RNA)

Computational modeling, encompassing techniques like DFT and MD, plays a pivotal role in predicting how this compound interacts within a larger biological context, such as a DNA or RNA duplex. Computer-aided molecular model building can be used as an initial step to predict the structural consequences of introducing a modification. oup.comoup.com

Modeling has shown that the benzoyl substituent on the exocyclic 4-amino group of cytosine can be positioned to block the major groove of a duplex without severely compromising Watson-Crick hydrogen bonding. oup.comoup.com This has significant implications for applications aiming to inhibit triplex formation, where access to the major groove is necessary. oup.comoup.com

Computational studies on nucleobase-GCP (guanidiniocarbonyl-pyrrole) conjugates, which share structural motifs with modified cytosines, have demonstrated the importance of the modified fragment and its protonation state in the recognition of specific polynucleotide sequences. nih.gov These models, often combining DFT with implicit solvation, can analyze acid/base features and predict the predominant forms of the molecule at different pH values, which in turn affects their binding to DNA or RNA. nih.govmdpi.com The insights gained from these computational models are invaluable for the rational design of modified nucleobases like this compound for specific applications in biotechnology and therapeutics. nih.gov

Biological and Biomedical Research Applications Excluding Dosage/administration

Use as a Biochemical Reagent in Life Science Research

N4-Benzoylcytosine serves as a crucial biochemical reagent in life science research, primarily due to the protective nature of the benzoyl group. medchemexpress.comtargetmol.commedchemexpress.comtargetmol.com This modification is particularly useful in the chemical synthesis of oligonucleotides, the building blocks of DNA and RNA. chemblink.com During synthesis, the reactive amino group of cytosine must be protected to prevent unwanted side reactions. The benzoyl group provides this protection and can be removed under specific conditions once the desired oligonucleotide sequence has been assembled.

Application in Drug Discovery and Development

The unique properties of this compound have led to its extensive use in drug discovery and development, particularly in the creation of antiviral and antitumor agents. chemblink.commade-in-china.com

Precursor for Antiviral Agents

This compound is a key starting material for the synthesis of various nucleoside analogs, which are a class of drugs widely used to treat viral infections. chemblink.comcymitquimica.commade-in-china.com By chemically modifying this compound and attaching it to a sugar moiety, chemists can create a wide range of compounds with the potential to inhibit viral replication. ontosight.ai For instance, it is a reactant in the synthesis of 1',2'-cyclopentyl nucleosides, which are being investigated as potential antiviral agents. cymitquimica.comchemicalbook.com It has also been used in the synthesis of 2'-fluoro-2',3'-unsaturated l-nucleosides, some of which have shown activity against HIV and HBV. acs.org

Studies on Antitumor Growth Inhibition

Derivatives of this compound have demonstrated promising antitumor properties in preclinical studies. mdpi.com For example, certain dideoxy fluoro ketopyranonucleoside analogues of this compound have exhibited high and selective antitumor activity against various cancer cell lines. nih.gov One such compound was found to be more effective than the commonly used chemotherapy drug 5-fluorouracil (B62378) in inhibiting the growth of certain tumor cells. mdpi.com The antitumor activity of these compounds is often linked to their ability to interfere with the cell cycle and induce programmed cell death. nih.gov

Inhibition of Viral Replication (e.g., Pseudorabies Virus, Rotavirus)

Specific derivatives of this compound have shown direct antiviral activity against a range of viruses.

Pseudorabies Virus: A study investigating the antiviral activity of fluoro-glucopyranosyl derivatives of ketonucleosides found that 1-(6-O-acetyl-3,4-dideoxy-3-fluoro-β-D-glycero-hex-3-enopyranosyl-2-ulose)-N4-benzoyl cytosine was a potent inhibitor of pseudorabies virus replication in infected pig kidney cells. researchgate.netum.si This compound exhibited stronger antiviral activity than the commercial drug ganciclovir. researchgate.netum.si

Rotavirus: Several studies have highlighted the efficacy of this compound derivatives against rotavirus, a common cause of severe diarrhea in young children. nih.gov Dideoxy fluoro-ketopyranosyl nucleosides of N4-benzoyl cytosine have been shown to be highly efficient against rotavirus infection. nih.gov Unsaturated 3′-fluoro-2′-ketonucleosides of N4-benzoyl cytosine have also shown potential in combating rotaviral infections. mdpi.com

Influence on Cell Cycle and Programmed Cell Death

The mechanism by which some this compound derivatives exert their antitumor effects involves the disruption of the cell cycle and the induction of apoptosis, or programmed cell death. nih.govnih.govsavemyexams.comkhanacademy.org Research on dideoxy fluoro-ketopyranosyl nucleoside analogues of N4-benzoyl cytosine has shown that these compounds can cause a delay in the G1/S phase of the cell cycle. nih.gov This checkpoint is a critical control point in cell division, and its disruption can prevent cancer cells from proliferating. khanacademy.orglibretexts.org Furthermore, these compounds have been observed to initiate apoptosis, effectively causing the cancer cells to self-destruct. nih.govbiorxiv.org

Antimicrobial Activity Studies

In addition to its antiviral and antitumor potential, the antimicrobial activity of this compound itself has been investigated. One study evaluated its effectiveness against pathogenic microorganisms using the disk diffusion and pour plate methods, demonstrating its potential as an antimicrobial agent. chemicalbook.comuog.edu.gy This suggests that this compound and its derivatives could be a source for the development of new drugs to combat bacterial and fungal infections. sigmaaldrich.comsigmaaldrich.comnih.gov

Environmental and Sustainability Considerations in N4 Benzoylcytosine Synthesis

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of N4-Benzoylcytosine focuses on improving reaction efficiency and reducing the environmental footprint of the process. Mass-based metrics such as Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI) are utilized to evaluate and compare the "greenness" of different synthetic routes. whiterose.ac.uk The goal is to design syntheses that maximize the incorporation of starting materials into the final product, thereby minimizing waste.

One of the key areas of focus is the development of catalytic processes. For instance, the use of 4-dimethylaminopyridine (B28879) (DMAP) as an efficient catalyst in the acylation of cytosine with benzoyl chloride or benzoic anhydride (B1165640) allows the reaction to proceed under milder conditions (5-10 °C) and achieve high yields (≥93%). google.com This catalytic approach is preferable to stoichiometric reagents that would generate more waste.

Solvent Selection and Waste Minimization

Solvent selection is a critical factor in the environmental sustainability of this compound synthesis. Traditional methods have often employed solvents such as dichloromethane (B109758), acetonitrile (B52724), pyridine (B92270), and N,N-Dimethylformamide (DMF). google.comoup.comrsc.orgmdpi.com While effective for dissolving reactants and facilitating the reaction, these solvents pose environmental and health concerns. Dichloromethane is a halogenated solvent, while DMF is a substance of very high concern. google.comrsc.orgmdpi.com

Efforts to create greener synthetic routes focus on replacing these hazardous solvents with more benign alternatives. The use of ethyl alcohol has been shown to increase reaction yields in related nucleoside syntheses and avoids contamination issues associated with other solvents. google.com Water, being non-toxic and readily available, is an ideal green solvent, and methods utilizing aqueous systems are being explored. researchgate.net The solubility of this compound is a key consideration; it is very soluble in DMF, soluble in methanol (B129727), sparingly soluble in glacial acetic acid, and practically insoluble in water, which presents challenges for purely aqueous reaction systems. echemi.com

Waste minimization is directly linked to solvent use and reaction efficiency. A primary source of waste in nucleoside chemistry is the extensive use of solvents during reaction work-up and chromatographic purification. researchgate.netresearchgate.net The Environmental Factor (E-factor), which measures the mass of waste produced per unit of product, is often high in these syntheses, with solvent contributions being the largest component. researchgate.net To address this, strategies are being developed to minimize waste streams, including:

Higher Substrate Loading: Increasing the concentration of reactants reduces the relative amount of solvent needed. researchgate.netresearchgate.net

Non-Chromatographic Purification: Avoiding chromatography by developing processes where the product can be isolated through precipitation or crystallization significantly reduces solvent waste. researchgate.netresearchgate.net

Use of Soluble Supports: In the broader context of oligonucleotide synthesis where this compound is a building block, using soluble supports can facilitate the isolation of products and minimize waste compared to traditional solid-phase synthesis. acs.orgutupub.fi

The table below summarizes various solvents used in the synthesis of this compound and their general environmental considerations.

| Solvent | Role in Synthesis | Environmental/Sustainability Considerations |

| Acetonitrile | Reaction Solvent | Commonly used, but has toxicity concerns and can be difficult to recycle. google.com |

| Dichloromethane (DCM) | Reaction Solvent | Halogenated solvent; poses environmental and health risks. google.comoup.commdpi.com |

| Pyridine | Reaction Solvent/Base | Volatile and toxic; efforts are made to replace it. oup.com |

| N,N-Dimethylformamide (DMF) | Reaction Solvent | Effective solvent but is classified as a substance of very high concern due to reproductive toxicity. rsc.orgechemi.com |

| Ethyl Alcohol (Ethanol) | Reaction Solvent | A "greener" alternative that is biodegradable and derived from renewable resources. google.com |

| Water | Reaction Co-solvent | The most environmentally benign solvent, though the low solubility of reactants can be a challenge. researchgate.netechemi.com |

Q & A

Q. What are the recommended methods for synthesizing N4-Benzoylcytosine, and how can reaction conditions be optimized?

this compound is typically synthesized via condensation of cytosine with benzoyl chloride under controlled conditions . Optimization may involve adjusting molar ratios, reaction temperature (e.g., 0–25°C), and solvent systems (e.g., anhydrous DMF or pyridine). Monitoring reaction progress via TLC or HPLC ensures minimal side products. Post-synthesis purification via column chromatography or recrystallization improves yield and purity. Evidence from nucleoside synthesis studies highlights the importance of protecting group strategies (e.g., acetyl or trityl groups) to prevent undesired side reactions .

Q. How should researchers characterize the purity and structural identity of this compound?

Key characterization methods include:

- Melting Point Analysis : The compound exhibits a high melting point (>300°C), which serves as a preliminary purity indicator .

- Spectroscopic Techniques : NMR (¹H/¹³C) confirms the benzoyl substitution at the N4 position, while IR spectroscopy verifies amide C=O stretches (~1650–1700 cm⁻¹).

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates the molecular formula (C₁₁H₉N₃O₂, MW 215.21) .

- Chromatography : HPLC with UV detection (λ ~260 nm) assesses purity, especially for nucleoside synthesis intermediates .

Q. What stability considerations are critical for storing this compound?

The compound should be stored in a cool, dry environment (<6°C) in airtight containers to prevent hydrolysis of the benzoyl group. Stability studies suggest sensitivity to prolonged exposure to moisture or acidic/basic conditions, which may degrade the amide bond .

Q. What experimental protocols are used to evaluate the antimicrobial activity of this compound?

The Disk Diffusion and Pour Plate methods are standard for assessing antimicrobial activity. In Disk Diffusion, compound-impregnated disks are placed on agar inoculated with pathogens (e.g., E. coli), and inhibition zones are measured. For Pour Plate, serial dilutions of the compound are mixed with molten agar to determine minimum inhibitory concentrations (MICs) .

Advanced Research Questions

Q. How does this compound enhance the binding properties of peptide nucleic acids (PNAs)?

Incorporation of this compound into PNAs introduces hydrophobic and π-stacking interactions, improving binding affinity to complementary DNA/RNA sequences. Studies show that this modification reduces electrostatic repulsion between PNA and nucleic acids, enabling selective targeting of pyrimidine-rich regions .

Q. What methodological challenges arise in synthesizing this compound-containing nucleosides, and how are they addressed?

Challenges include:

- Regioselectivity : Competing O-benzoylation can occur. Using silylated cytosine derivatives (e.g., TMS-protected) ensures N4-specific benzoylation .

- Solubility Issues : Poor solubility in polar solvents complicates reactions. Co-solvents (e.g., THF/DCM mixtures) or silylation improve reaction homogeneity .

- Scalability : Multi-step syntheses require efficient protecting group strategies (e.g., 4-methoxytrityl for ribose protection) to streamline purification .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., solubility) for this compound?

Discrepancies in solubility data (e.g., "not available" in some sources ) necessitate experimental validation. Researchers should perform solubility tests in graded solvents (water, DMSO, ethanol) under controlled temperatures and document method details (e.g., sonication time, centrifugation). Cross-referencing with computational models (e.g., LogP predictions) provides additional validation .

Q. What role does this compound play in glycosylation reactions for nucleoside synthesis?

In glycosylation, silylated this compound (e.g., TMS derivatives) reacts with activated glycosyl donors (e.g., PVB or STaz intermediates) in the presence of catalysts like NIS/TMSOTf. The benzoyl group stabilizes the nucleobase during coupling, ensuring high regioselectivity and yield (>90%) in synthesizing fluorinated or methylated nucleosides .

Q. How can researchers analyze reaction mechanisms involving this compound in the Pummerer reaction?